molecular formula C15H10F4O2 B7942299 Benzyl 4-fluoro-3-(trifluoromethyl)benzoate

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B7942299
M. Wt: 298.23 g/mol
InChI Key: QNFLUQDLGGWVNX-UHFFFAOYSA-N
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Description

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate: is an organic compound that features a benzyl ester functional group attached to a fluorinated aromatic ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups can significantly alter the compound’s reactivity, stability, and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: 4-fluoro-3-(trifluoromethyl)benzoic acid and benzyl alcohol.

Scientific Research Applications

Chemistry: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various fluorinated aromatic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications requiring high chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is largely influenced by the presence of the fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The ester functional group can undergo hydrolysis, releasing the active 4-fluoro-3-(trifluoromethyl)benzoic acid, which can then interact with specific molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    4-fluoro-3-(trifluoromethyl)benzoic acid: The parent acid of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate.

    Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A similar ester with a methyl group instead of a benzyl group.

    Ethyl 4-fluoro-3-(trifluoromethyl)benzoate: Another ester variant with an ethyl group.

Uniqueness: this compound is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters

Properties

IUPAC Name

benzyl 4-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-13-7-6-11(8-12(13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFLUQDLGGWVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-3-trifluoromethylbenzoic acid (100 g) was dissolved in N,N-dimethylformamide (400 ml), potassium carbonate (199 g) and benzyl bromide (84.0 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 20 min and further at room temperature for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (144 g) as a pale-yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step Two
Quantity
84 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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